Cas no 155132-15-3 (6-(2-Aminophenyl)pyridazin-3-ol)

6-(2-Aminophenyl)pyridazin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 6-(2-aminophenyl)pyridazin-3-ol
- 3-(2-aminophenyl)-1H-pyridazin-6-one
- 6-(2-Aminophenyl)pyridazin-3-ol
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- Inchi: 1S/C10H9N3O/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,11H2,(H,13,14)
- InChI Key: YONZXGNWMPIJRN-UHFFFAOYSA-N
- SMILES: O=C1C=CC(C2C=CC=CC=2N)=NN1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 296
- XLogP3: 0.6
- Topological Polar Surface Area: 67.5
6-(2-Aminophenyl)pyridazin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-1630-0.5g |
6-(2-aminophenyl)pyridazin-3-ol |
155132-15-3 | 95%+ | 0.5g |
$928.0 | 2023-09-06 | |
Life Chemicals | F1967-1630-1g |
6-(2-aminophenyl)pyridazin-3-ol |
155132-15-3 | 95%+ | 1g |
$977.0 | 2023-09-06 | |
Life Chemicals | F1967-1630-2.5g |
6-(2-aminophenyl)pyridazin-3-ol |
155132-15-3 | 95%+ | 2.5g |
$1954.0 | 2023-09-06 | |
Life Chemicals | F1967-1630-5g |
6-(2-aminophenyl)pyridazin-3-ol |
155132-15-3 | 95%+ | 5g |
$2931.0 | 2023-09-06 | |
Life Chemicals | F1967-1630-10g |
6-(2-aminophenyl)pyridazin-3-ol |
155132-15-3 | 95%+ | 10g |
$4103.0 | 2023-09-06 | |
TRC | A268486-1g |
6-(2-Aminophenyl)pyridazin-3-ol |
155132-15-3 | 1g |
$ 1410.00 | 2022-06-08 | ||
TRC | A268486-100mg |
6-(2-Aminophenyl)pyridazin-3-ol |
155132-15-3 | 100mg |
$ 250.00 | 2022-06-08 | ||
Life Chemicals | F1967-1630-0.25g |
6-(2-aminophenyl)pyridazin-3-ol |
155132-15-3 | 95%+ | 0.25g |
$881.0 | 2023-09-06 | |
TRC | A268486-500mg |
6-(2-Aminophenyl)pyridazin-3-ol |
155132-15-3 | 500mg |
$ 910.00 | 2022-06-08 |
6-(2-Aminophenyl)pyridazin-3-ol Related Literature
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
Additional information on 6-(2-Aminophenyl)pyridazin-3-ol
Introduction to 6-(2-Aminophenyl)pyridazin-3-ol (CAS No. 155132-15-3)
6-(2-Aminophenyl)pyridazin-3-ol, identified by its Chemical Abstracts Service (CAS) number 155132-15-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic structure has garnered attention due to its versatile applications in medicinal chemistry, particularly as a building block for the development of novel therapeutic agents. The compound’s unique combination of a pyridazine core substituted with an aniline moiety makes it a promising candidate for further exploration in drug discovery.
The molecular framework of 6-(2-Aminophenyl)pyridazin-3-ol consists of a six-membered pyridazine ring fused with a phenyl ring at the 2-position, which is further functionalized with an amino group at the 3-position. This structural motif is highly conducive to interactions with biological targets, such as enzymes and receptors, thereby facilitating the design of molecules with enhanced pharmacological properties. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for fine-tuning of its physicochemical characteristics, including solubility, lipophilicity, and metabolic stability.
In recent years, there has been a surge in research focusing on pyridazine derivatives due to their demonstrated efficacy in various therapeutic areas. 6-(2-Aminophenyl)pyridazin-3-ol has been extensively studied for its potential applications in the treatment of neurological disorders, cardiovascular diseases, and inflammatory conditions. For instance, studies have highlighted its role as a precursor in synthesizing compounds that exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating inflammatory responses.
One of the most compelling aspects of 6-(2-Aminophenyl)pyridazin-3-ol is its utility in generating derivatives with tailored biological activities. Researchers have leveraged its scaffold to develop molecules that target specific disease pathways. For example, modifications at the amino group or the phenyl ring have yielded compounds with improved binding affinities to therapeutic targets. These modifications are often guided by computational modeling and high-throughput screening techniques, which enable the rapid identification of lead candidates.
The synthesis of 6-(2-Aminophenyl)pyridazin-3-ol typically involves multi-step organic reactions, including condensation reactions, cyclization processes, and functional group transformations. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and selectivity. The compound’s robust synthetic accessibility makes it an attractive intermediate for large-scale production and further derivatization.
From a pharmacokinetic perspective, 6-(2-Aminophenyl)pyridazin-3-ol exhibits favorable properties that are conducive to drug development. Its moderate molecular weight and balanced lipophilicity-hydrophilicity profile contribute to good oral bioavailability and tissue distribution. Additionally, the compound’s stability under various physiological conditions enhances its suitability for formulation into pharmaceutical products.
The growing interest in 6-(2-Aminophenyl)pyridazin-3-ol has spurred numerous collaborations between academic institutions and pharmaceutical companies. These partnerships aim to accelerate the translation of laboratory findings into clinical applications. Preclinical studies have demonstrated promising results in animal models for several therapeutic indications, paving the way for human trials.
In conclusion, 6-(2-Aminophenyl)pyridazin-3-ol (CAS No. 155132-15-3) represents a valuable asset in modern drug discovery. Its unique structural features, synthetic versatility, and potential therapeutic applications make it a cornerstone in the development of next-generation pharmaceuticals. As research continues to uncover new insights into its biology and chemistry, this compound is poised to play an increasingly significant role in addressing unmet medical needs.
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